molecular formula C24H25ClN4O3S B2773540 N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111046-70-8

N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2773540
CAS No.: 1111046-70-8
M. Wt: 485
InChI Key: WNWVTXBRWONCBT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research.

  • Molecular Formula : C23H20ClN3O3S2
  • Molecular Weight : 486.0 g/mol
  • CAS Number : 894244-07-6

The compound exhibits a multifaceted mechanism of action that may involve:

  • Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit certain enzymes involved in tumor progression.
  • Antioxidant Properties : The presence of the methoxybenzyl group may contribute to antioxidant effects, reducing oxidative stress in cells.
  • Cell Cycle Arrest : Preliminary studies indicate that the compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity:

StudyModelResult
In vitro (various cancer cell lines)IC50 values ranging from 10 to 30 µM
In vivo (mouse xenograft models)Tumor growth inhibition of approximately 50% at 20 mg/kg

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antitumor Efficacy :
    • Objective : Evaluate the antitumor effects in a human breast cancer model.
    • Findings : Treatment with the compound resulted in a significant reduction in tumor size and increased apoptosis markers compared to control groups.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess effectiveness against resistant bacterial strains.
    • Findings : The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-32-21-5-3-2-4-17(21)13-29-11-10-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-12-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVTXBRWONCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.